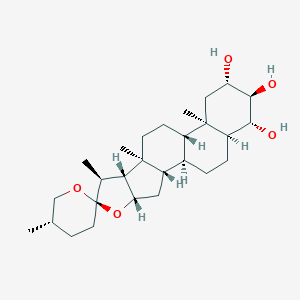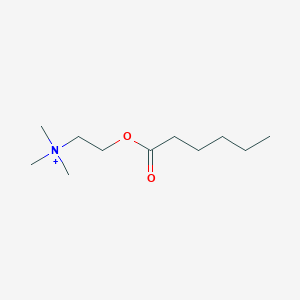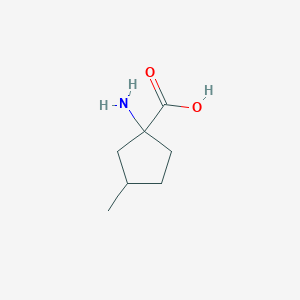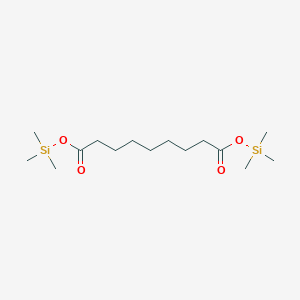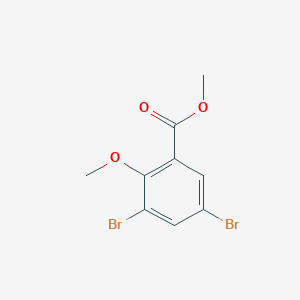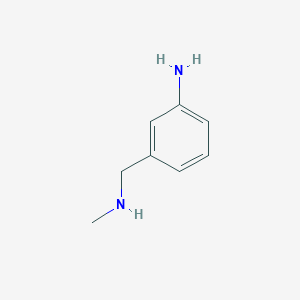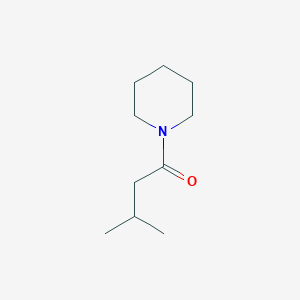
1-(3-Methylbutanoyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylbutanoyl)piperidine, also known as MBP, is a chemical compound that has been studied for its potential use in scientific research. It is a piperidine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 1-(3-Methylbutanoyl)piperidine involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By binding to the transporter, 1-(3-Methylbutanoyl)piperidine inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the synapse. This increase in dopamine levels may have implications for the study of dopamine-related disorders, as well as mood disorders.
Biochemical and Physiological Effects:
1-(3-Methylbutanoyl)piperidine has been shown to have a variety of biochemical and physiological effects, including an increase in dopamine and norepinephrine levels in the synapse. Additionally, it has been shown to have an effect on the release of these neurotransmitters, which may have implications for the study of mood disorders. 1-(3-Methylbutanoyl)piperidine has also been shown to have an effect on the activity of certain enzymes, which may have implications for the study of metabolic disorders.
实验室实验的优点和局限性
One advantage of using 1-(3-Methylbutanoyl)piperidine in scientific research is its high affinity for the dopamine transporter, which may make it useful in the study of dopamine-related disorders. Additionally, its ability to affect the release of neurotransmitters may have implications for the study of mood disorders. However, one limitation of using 1-(3-Methylbutanoyl)piperidine in lab experiments is its potential for toxicity, which may limit its use in certain studies.
未来方向
There are several future directions for research involving 1-(3-Methylbutanoyl)piperidine, including its potential use in the study of dopamine-related disorders such as Parkinson's disease and addiction. Additionally, its effects on the release of neurotransmitters may have implications for the study of mood disorders such as depression and anxiety. Further research is needed to fully understand the potential uses of 1-(3-Methylbutanoyl)piperidine in scientific research.
合成方法
The synthesis of 1-(3-Methylbutanoyl)piperidine has been achieved through a variety of methods, including the reaction of 3-methylbutanoyl chloride with piperidine in the presence of a base such as triethylamine. Other methods have included the use of other reagents such as 3-methylbutanoyl bromide and piperidine hydrochloride. The synthesis of 1-(3-Methylbutanoyl)piperidine has been optimized to produce high yields and purity for use in scientific research.
科学研究应用
1-(3-Methylbutanoyl)piperidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which may make it useful in the study of dopamine-related disorders such as Parkinson's disease and addiction. Additionally, 1-(3-Methylbutanoyl)piperidine has been shown to have an effect on the release of neurotransmitters such as dopamine and norepinephrine, which may have implications for the study of mood disorders such as depression and anxiety.
属性
CAS 编号 |
18071-41-5 |
|---|---|
产品名称 |
1-(3-Methylbutanoyl)piperidine |
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC 名称 |
3-methyl-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C10H19NO/c1-9(2)8-10(12)11-6-4-3-5-7-11/h9H,3-8H2,1-2H3 |
InChI 键 |
BCVHFAJWGDZJSA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCCCC1 |
规范 SMILES |
CC(C)CC(=O)N1CCCCC1 |
同义词 |
3-Methyl-1-piperidino-1-butanone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





